molecular formula C15H15BrF3N3O4 B2598594 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097867-19-9

1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2598594
CAS No.: 2097867-19-9
M. Wt: 438.201
InChI Key: QCPFZISTRCYMKX-UHFFFAOYSA-N
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Description

1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a synthetic organic compound characterized by its complex structure, which includes a bromofuran moiety, a piperidine ring, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps:

    Formation of the Bromofuran Moiety: The initial step involves the bromination of furan-2-carboxylic acid to obtain 5-bromofuran-2-carboxylic acid. This reaction is usually carried out using bromine in the presence of a suitable solvent like acetic acid.

    Coupling with Piperidine: The bromofuran-2-carboxylic acid is then coupled with piperidine-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the intermediate 1-(5-bromofuran-2-carbonyl)piperidin-4-yl.

    Formation of Imidazolidine-2,4-dione Core: The final step involves the reaction of the intermediate with 2,2,2-trifluoroethylamine and a suitable isocyanate to form the imidazolidine-2,4-dione core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the bromofuran moiety can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Furanones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromofuran moiety may interact with hydrophobic pockets, while the imidazolidine-2,4-dione core can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(5-Chlorofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione: Similar structure but with a chlorine atom instead of bromine.

    1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-difluoroethyl)imidazolidine-2,4-dione: Similar structure but with a difluoroethyl group instead of trifluoroethyl.

Uniqueness

The presence of the bromine atom and the trifluoroethyl group in 1-[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione imparts unique chemical properties, such as increased lipophilicity and potential for halogen bonding, which can enhance its biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

1-[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrF3N3O4/c16-11-2-1-10(26-11)13(24)20-5-3-9(4-6-20)21-7-12(23)22(14(21)25)8-15(17,18)19/h1-2,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPFZISTRCYMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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